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  • Product: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one
  • CAS: 1152110-34-3

Core Science & Biosynthesis

Foundational

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one chemical properties

Technical Monograph: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one Abstract (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (CAS 1152110-34-3) is a chiral amino acid amide derivative, structurally characterized as the pyrrolidid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one

Abstract (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (CAS 1152110-34-3) is a chiral amino acid amide derivative, structurally characterized as the pyrrolidide of L-2-aminobutyric acid (L-ABA). Distinct from the psychoactive cathinone class due to its amide linkage, this compound serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of pyrrolidine-containing anticonvulsants and as a scaffold for organocatalysts. This guide details its physicochemical properties, synthetic protocols, and applications in asymmetric synthesis.

Physicochemical Profile

The compound is an amide formed by the condensation of (S)-2-aminobutyric acid and pyrrolidine. Its structural integrity relies on the stability of the amide bond and the preservation of the alpha-chiral center.

Table 1: Chemical and Physical Properties

PropertyDataNotes
IUPAC Name (2S)-2-amino-1-(pyrrolidin-1-yl)butan-1-oneAlso known as L-2-aminobutyryl pyrrolidide
CAS Number 1152110-34-3Primary identifier for the (S)-enantiomer
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol Monoisotopic mass: 156.126
Physical State Viscous Oil or Low-Melting SolidHygroscopic; tends to solidify upon high-vacuum drying
Solubility Soluble in MeOH, EtOH, DMSO, DCMLimited solubility in non-polar alkanes (Hexane)
pKa (Conjugate Acid) ~9.0 - 9.5 (Estimated)Typical for alpha-amino amides
Chirality (S)-EnantiomerDerived from L-2-Aminobutyric acid

Synthetic Methodology

The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one requires a strategy that prevents racemization of the alpha-carbon. The preferred route utilizes N-protected L-2-aminobutyric acid (Boc-L-ABA) to ensure enantiomeric purity.

Retrosynthetic Analysis
  • Disconnection: Amide bond cleavage.

  • Precursors: (S)-2-((tert-butoxycarbonyl)amino)butanoic acid and Pyrrolidine.

  • Coupling Strategy: Carbodiimide-mediated coupling (EDC/HOBt) is selected to suppress azlactone formation and subsequent racemization.

Detailed Experimental Protocol

Step 1: Amide Coupling (Preparation of Boc-Intermediate)

  • Reagents: Boc-L-2-aminobutyric acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve Boc-L-2-aminobutyric acid in dry Dichloromethane (DCM) at 0°C under nitrogen.

    • Add HOBt and EDC·HCl; stir for 30 minutes to activate the carboxylic acid.

    • Add Pyrrolidine followed by DIPEA dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Step 2: N-Deprotection (Isolation of Target)

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-intermediate in DCM (10 mL/g).

    • Add TFA (20% v/v) at 0°C.

    • Stir for 2-4 hours (monitor by TLC).

    • Purification: Concentrate in vacuo. Basify with saturated Na₂CO₃ and extract into DCM. Dry and concentrate to yield the free base oil. Convert to HCl salt for long-term storage if necessary.

Synthesis Workflow Diagram

SynthesisRoute Start L-2-Aminobutyric Acid Protect N-Protection (Boc2O, NaOH) Start->Protect Preparation Intermediate1 Boc-L-ABA Protect->Intermediate1 Coupling Amide Coupling (Pyrrolidine, EDC, HOBt) Intermediate1->Coupling Activation Intermediate2 Boc-Amide Intermediate Coupling->Intermediate2 Condensation Deprotect Deprotection (TFA or HCl) Intermediate2->Deprotect Cleavage Final (S)-2-amino-1- (pyrrolidin-1-yl)butan-1-one Deprotect->Final Neutralization

Caption: Step-wise synthetic pathway from L-2-Aminobutyric acid to the target amino-amide.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 (t, 1H, α-CH) – Diagnostic of the chiral center.

    • δ 3.30–3.50 (m, 4H, Pyrrolidine N-CH₂) – Distinct splitting due to amide rotamers.

    • δ 1.60–1.90 (m, 6H, Pyrrolidine C-CH₂ + Butyl CH₂).

    • δ 0.95 (t, 3H, Terminal CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 157.13.

    • Observed [M+H]⁺: 157.1 ± 0.1.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Requirement: ee > 98% to confirm no racemization occurred during coupling.

Applications in Research & Development

Pharmaceutical Intermediate

This compound serves as a "reverse-amide" analog to the side chain of Levetiracetam and Brivaracetam . While Levetiracetam possesses a 2-oxo-pyrrolidine ring (lactam) attached to the alpha-carbon, (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one presents a free amine and a pyrrolidine amide.

  • Utility: It is used to synthesize novel anticonvulsant analogs where the hydrogen bonding donor/acceptor profile is inverted (Amide N vs. Amide O).

  • Fragment-Based Drug Design: The pyrrolidine amide moiety is a metabolic pharmacophore often resistant to hydrolysis compared to linear amides.

Asymmetric Organocatalysis

Structurally similar to L-Prolinamide , this compound acts as a chiral Lewis base catalyst.

  • Mechanism: The primary amine forms an enamine with ketones (e.g., cyclohexanone), while the pyrrolidine amide moiety provides steric bulk and potential hydrogen-bonding interactions to direct the stereochemical outcome of Aldol or Michael addition reactions.

Catalytic Cycle Diagram

CatalysisCycle Catalyst Catalyst (Free Amine) Enamine Enamine Intermediate Catalyst->Enamine + Substrate - H2O Substrate Ketone Substrate Substrate->Enamine Imine Iminium Adduct Enamine->Imine + Electrophile (C-C Bond Formation) Electrophile Electrophile (Aldehyde/Nitroolefin) Electrophile->Imine Imine->Catalyst Hydrolysis + H2O Product Chiral Product Imine->Product Release

Caption: Proposed enamine activation cycle using (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one as an organocatalyst.

Safety and Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: Warning.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; storage as the Hydrochloride salt is recommended for stability.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9920411 (Related Analog). Retrieved from [Link]

  • Beilstein Journals. (2008). Synthesis of Pyrrolidine Derivatives as DPP-IV Inhibitors.[2] (Contextual synthesis reference). Retrieved from [Link]

  • Google Patents. (2010). Preparation of (S)-2-aminobutyric acid derivatives.[3][4] Patent WO2010019469A2. Retrieved from

Sources

Exploratory

Technical Whitepaper: Synthesis, Structural Dynamics, and Applications of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for specialized chiral building blocks that impose specific conformational constraints on target pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for specialized chiral building blocks that impose specific conformational constraints on target pharmacophores. (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one ()[1] is a prime example of such a highly functionalized intermediate.

By coupling the non-proteinogenic amino acid[2] with a pyrrolidine ring, this compound merges a reactive primary amine with a sterically demanding, rotationally restricted tertiary amide. This whitepaper details the physicochemical profile, a self-validating synthetic methodology, and the mechanistic rationale for utilizing this compound in advanced medicinal chemistry and peptide synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of this building block is critical for predicting its behavior in complex synthetic networks and biological systems.

Quantitative Data Summary

Table 1: Physicochemical Properties of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one[1][3]

PropertyValue
CAS Number 1152110-34-3
Chemical Formula C8H16N2O
Molecular Weight 156.23 g/mol
Stereochemistry (S)-configuration (C2)
SMILES CCC(=O)N1CCCC1
Physical State Solid (typically isolated as an HCl salt)
Solubility Highly soluble in polar solvents (H2O, MeOH, DMF)
Mechanistic Insight: The Pyrrolidine Effect

The pyrrolidine ring is not merely a passive structural element; it actively dictates the conformational landscape of the molecule. Similar to proline residues in natural peptides, the tertiary amide formed by the pyrrolidine nitrogen exhibits a significantly lower energy barrier to cis-trans isomerization compared to secondary amides. This restricted rotation is frequently exploited in medicinal chemistry to lock molecules into bioactive conformations, enhancing target binding affinity and preventing proteolytic degradation by exopeptidases.

Structural_Dynamics Amine Primary Amine Nucleophilic Center Chiral C2 Chiral Center (S)-Configuration Amine->Chiral Inductive Effect Amide Tertiary Amide Restricted Rotation Chiral->Amide Stereochemical Directing Pyrrolidine Pyrrolidine Ring Steric Bulk & Rigidity Amide->Pyrrolidine cis/trans Isomerism

Structural dynamics and conformational influence of the pyrrolidine moiety.

Self-Validating Synthetic Methodology

To ensure high fidelity and optical purity, the synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one must be carefully controlled. A protocol is only as good as its built-in analytical checkpoints. The following methodology outlines a robust, self-validating workflow starting from[4].

Causality in Experimental Design
  • Coupling Agent (HATU): The steric bulk of the alpha-ethyl group on Boc-Abu-OH, combined with the secondary amine nature of pyrrolidine, demands a highly efficient coupling reagent. HATU is selected over traditional carbodiimides (like EDC/HOBt) because it generates a highly reactive HOAt ester. This accelerates the amidation process and critically suppresses racemization at the labile C2 chiral center.

  • Deprotection Strategy (HCl/Dioxane): While Trifluoroacetic acid (TFA) is a ubiquitous Boc-deprotection agent, 4M HCl in Dioxane is chosen here for isolation efficiency. The resulting hydrochloride salt of the product precipitates directly from the reaction mixture upon the addition of cold diethyl ether, eliminating the need for complex basic aqueous workups or reverse-phase chromatography.

Step-by-Step Protocol: Synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one HCl

Step 1: Amide Coupling (Formation of Boc-Protected Intermediate)

  • Preparation: Dissolve 1.0 equivalent of Boc-L-Abu-OH ()[4] in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Cool the solution to 0°C.

  • Activation: Add 1.1 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Validation Checkpoint: The solution will transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 1.2 equivalents of pyrrolidine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Perform LC-MS analysis.

    • Validation Checkpoint: The reaction is deemed complete when the starting material mass ([M-H]⁻ 202.1) is fully consumed, and the product mass ([M+H]⁺ 257.3) is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize DIPEA and remove HOAt byproducts), extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection (Isolation of Target Compound)

  • Deprotection: Dissolve the purified intermediate in a minimal volume of dichloromethane (DCM). Cool to 0°C and add 10 equivalents of 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Checkpoint: The evolution of CO₂ gas will be visible initially and will cease as the reaction reaches completion.

  • IPC: Analyze via LC-MS.

    • Validation Checkpoint: Observe the complete disappearance of the [M+H]⁺ 257.3 peak and the emergence of the target [M+H]⁺ 157.2 peak.

  • Isolation: Concentrate the mixture under reduced pressure to a thick oil. Add cold anhydrous diethyl ether dropwise with vigorous stirring to precipitate the product as a white, crystalline hydrochloride salt. Filter and dry under high vacuum.

Synthesis_Workflow Step1 Boc-L-Abu-OH (CAS: 34306-42-8) Step2 Pyrrolidine Coupling Step1->Step2 HATU, DIPEA DMF, 0°C -> RT Step3 Boc-Protected Intermediate Step2->Step3 Amide Bond Formation Step4 (S)-2-amino-1-(pyrrolidin-1-yl) butan-1-one Step3->Step4 4M HCl / Dioxane Boc Cleavage

Synthetic workflow for (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one from Boc-L-Abu-OH.

Applications in Drug Development

The utility of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one lies in its bifunctionality. The primary amine serves as a versatile nucleophile for subsequent derivatization—such as urea formation, reductive amination, or further peptide coupling.

For instance, incorporating this moiety into a larger peptidomimetic framework can significantly enhance proteolytic stability. The non-natural ethyl side chain (from the L-Abu moiety) resists recognition by native proteases[2], while the pyrrolidine amide cap prevents exopeptidase degradation at the C-terminus. This makes it an ideal building block for developing metabolically stable enzyme inhibitors (e.g., analogous to DPP-4 inhibitors) and targeted GPCR ligands.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80283, L-2-Aminobutyric acid." PubChem Database. Available at:[Link]

Sources

Foundational

Biological Activity of Pyrrolidine Derivatives: A Technical Guide

Part 1: Executive Summary The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, distinguished by its unique ability to exert conformational control over peptide backbones and small molecule lig...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, distinguished by its unique ability to exert conformational control over peptide backbones and small molecule ligands. Unlike flexible aliphatic chains, the saturated five-membered nitrogen heterocycle introduces rigid stereochemical constraints that enhance binding affinity and metabolic stability.

This guide moves beyond generic reviews to analyze the causal mechanisms driving the biological activity of pyrrolidine derivatives. We focus on three high-impact therapeutic areas:

  • Metabolic Disease: Dipeptidyl peptidase-4 (DPP-4) inhibition for Type 2 Diabetes.

  • Virology: NS5A and NS3/4A inhibition in Hepatitis C Virus (HCV).

  • Targeted Protein Degradation (TPD): The use of hydroxyproline derivatives as E3 ligase recruiters in PROTAC technology.

Part 2: Structural Basis of Activity

The "Proline Effect" in Drug Design

The biological potency of pyrrolidine derivatives stems from three physicochemical pillars:

  • Conformational Restriction: The ring locks the N-C

    
     bond, restricting the 
    
    
    
    torsion angle to approximately -65°. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.
  • pKa Modulation: The basicity of the pyrrolidine nitrogen (pKa ~11.3 for pyrrolidine itself) can be tuned via electron-withdrawing groups (EWGs) at the C2 or C4 positions. For example, a fluorine atom at C4 lowers the pKa, improving oral bioavailability and blood-brain barrier penetration.

  • Stereoelectronic Effects: Substituents at the C4 position (e.g., -OH, -F) induce specific ring puckering (C4-exo vs. C4-endo) through the gauche effect. This is critical for fitting into precise hydrophobic pockets, such as the S1 pocket of DPP-4 or the VHL binding site.

Visualization: Pyrrolidine Pharmacophore SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a generic bioactive pyrrolidine scaffold.

Pyrrolidine_SAR Core Pyrrolidine Core (Five-Membered Ring) N1 N1 Position • Linker attachment (PROTACs) • Amide coupling (Peptidomimetics) • Solubility modulation Core->N1 Functionalization C2 C2 Position • Stereogenic center (S/R) • 'Warhead' attachment (e.g., -CN) • Directs vector of R-groups Core->C2 Chiral Control C4 C4 Position • Ring Puckering Control (F, OH) • H-bond donor/acceptor • VHL Binding Interface Core->C4 Conformation Drug Solubility Drug Solubility N1->Drug Solubility Target Selectivity Target Selectivity C2->Target Selectivity Binding Affinity Binding Affinity C4->Binding Affinity

Caption: Critical modification sites on the pyrrolidine scaffold governing physicochemical properties and biological activity.

Part 3: Therapeutic Applications & Mechanisms[1][2]

Antidiabetic Agents: DPP-4 Inhibitors

Mechanism: DPP-4 cleaves N-terminal dipeptides from incretin hormones (GLP-1, GIP) containing a proline or alanine at the penultimate position.[1] Pyrrolidine Role: Pyrrolidine-based inhibitors (e.g., Vildagliptin, Saxagliptin) mimic the Proline residue of the substrate.

  • The "Warhead": A nitrile group (-CN) attached to the pyrrolidine C2 often forms a reversible covalent imidate adduct with the catalytic Serine-630 of the DPP-4 enzyme.

  • SAR Insight: The adamantyl or bulky hydrophobic group attached to the Nitrogen (N1) occupies the S2 extensive sub-pocket, conferring selectivity over related peptidases (DPP-8/9).

Antivirals: HCV Inhibitors

Mechanism: Direct Acting Antivirals (DAAs) target the NS5A replication complex or NS3/4A protease. Pyrrolidine Role:

  • NS5A Inhibitors (e.g., Daclatasvir): Bis-pyrrolidine structures act as a symmetrical scaffold that binds to the dimeric interface of the NS5A protein, disrupting viral RNA replication.

  • NS3/4A Protease Inhibitors (e.g., Voxilaprevir): A macrocyclic proline derivative fits into the substrate binding groove, with the pyrrolidine ring providing the necessary "kink" to mimic the peptide substrate's turn.

Emerging Tech: PROTACs & VHL Ligands

Mechanism: Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a Target Protein (POI), marking it for degradation.[2][3][4][5][6][7] Pyrrolidine Role: Derivatives of trans-4-hydroxy-L-proline are the natural ligands for the Von Hippel-Lindau (VHL) E3 ligase.

  • Binding Mode: The 4-hydroxy group forms critical hydrogen bonds with Ser111 and His115 in the VHL protein. The pyrrolidine ring is buried in a hydrophobic pocket.

  • Linker Attachment: The N1 position is typically derivatized with a linker connecting to the POI ligand.

PROTAC_Mechanism POI Target Protein (e.g., BRD4, KRAS) Linker Linker Chain POI->Linker VHL_Ligand VHL Ligand (Hydroxyproline Core) Linker->VHL_Ligand E3 VHL E3 Ligase Complex VHL_Ligand->E3 High Affinity Binding Ub Ubiquitin E3->Ub Recruitment Ub->POI Poly-ubiquitination Signal for Degradation

Caption: Mechanism of Action for VHL-based PROTACs utilizing a hydroxyproline scaffold.

Part 4: Experimental Protocols

This section details self-validating protocols for synthesizing a key intermediate and assaying biological activity.

Synthesis: N-Boc-trans-4-hydroxy-L-proline

A versatile intermediate for both VHL ligands and HCV protease inhibitors.

Objective: Protect the amine of trans-4-hydroxy-L-proline to allow functionalization of the carboxylic acid or hydroxyl group.

Reagents:

  • Trans-4-hydroxy-L-proline (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or NaOH (2.0 eq)

  • Solvent: Dioxane/Water (1:1 v/v) or THF/Water

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of trans-4-hydroxy-L-proline in 20 mL of Water/Dioxane (1:1).

  • Base Addition: Add 20 mmol of Triethylamine (or 10 mL of 2N NaOH) to the solution. Cool to 0°C in an ice bath.

  • Boc Protection: Slowly add 11 mmol of (Boc)₂O dissolved in 5 mL of Dioxane dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1; Stain: Ninhydrin - product should not stain, starting material stains purple).

  • Work-up:

    • Evaporate organic solvent (Dioxane) under reduced pressure.

    • Acidify the remaining aqueous phase to pH ~2–3 using 1N HCl. Note: The product will precipitate or form an oil.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for the Boc group (~1.4 ppm) and disappearance of the NH signal.

Assay: Fluorescence-Based DPP-4 Inhibition

A kinetic assay to determine IC50 values for pyrrolidine derivatives.

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing the fluorescent AMC group. Inhibitors prevent this cleavage, reducing fluorescence signal.[8]

Materials:

  • Enzyme: Recombinant Human DPP-4 (approx. 10 ng/well).

  • Substrate: H-Gly-Pro-AMC (Final conc. 50 µM).

  • Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[9]

  • Control: Sitagliptin (known inhibitor).[1][8][10]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration. Further dilute in Assay Buffer to 4x working concentration.

  • Plating: In a black 96-well plate (to minimize background), add:

    • 25 µL of Test Compound (various concentrations).

    • 25 µL of DPP-4 Enzyme solution.[8][10]

  • Pre-incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 50 µL of Substrate Solution (Gly-Pro-AMC) to start the reaction.

  • Measurement: Immediately read fluorescence in kinetic mode on a plate reader.

    • Excitation: 360 nm

    • Emission: 460 nm[8][10]

    • Duration: Read every 1 minute for 30 minutes.

  • Analysis:

    • Calculate the slope (Reaction Rate, V) for the linear portion of the curve.

    • Plot % Inhibition =

      
      .
      
    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary (Reference Values)
Compound ClassRepresentative DrugTargetIC50 / Ki (Approx)Key Structural Feature
DPP-4 Inhibitor SitagliptinDPP-418 nM (IC50)Trifluorophenyl + Triazolopyrazine
DPP-4 Inhibitor VildagliptinDPP-43.5 nM (Ki)Cyanopyrrolidine "Warhead"
HCV NS5A DaclatasvirNS5A9–50 pM (EC50)Bis-pyrrolidine symmetry
VHL Ligand VH032 (Tool Cmpd)VHL E3~185 nM (Kd)Hydroxyproline-based

References

  • Recent Advances in Pyrrolidine Moiety for the Management of Cancer. European Journal of Medicinal Chemistry, 2023.

  • Discovery of Small Molecule Ligands for the VHL E3 Ligase and Their Use as PROTAC Degraders. Journal of Medicinal Chemistry, 2018.

  • Structure-Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Frontiers in Endocrinology, 2024.

  • Synthesis and Biological Evaluation of Pyrrolidine Derivatives as Sodium Channel Blockers. Bioorganic & Medicinal Chemistry Letters, 2013.

  • DPP4 Inhibitor Screening Kit Technical Bulletin. Sigma-Aldrich / Merck, Accessed 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of pyrrolidine-based chiral intermediates. The compound (S)-2-amino-1-(pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of pyrrolidine-based chiral intermediates.

The compound (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (hereafter referred to as (S)-APB ) is a critical chiral building block, structurally related to the side chains of racetam-class pharmaceuticals (e.g., Levetiracetam, Brivaracetam) and specific peptide mimetics.

Note on Chemical Identity & Safety: Unlike synthetic cathinones (e.g.,


-PVP), (S)-APB lacks the aromatic phenyl ring and possesses an amide  linkage rather than a ketone. It is generally classified as a chemical intermediate. However, due to its structural proximity to controlled precursors, rigorous analytical characterization is required to ensure identity and enantiomeric purity.

[1]

Physicochemical Profile & Analytical Strategy

Before selecting a method, one must understand the analyte's behavior. (S)-APB presents specific challenges:

  • Chromophore Deficiency: Lacks a strong UV chromophore (only weak amide absorption at <210 nm).

  • Polarity: Highly polar (LogP < 1) and basic (primary amine pKa ~9.5).

  • Chirality: The (S)-enantiomer is the active target; the (R)-enantiomer is a critical impurity.

Analytical Decision Matrix
RequirementRecommended TechniqueDetectorRationale
Enantiomeric Excess (ee) Chiral LC MS/MS or UV (205 nm)Direct separation of enantiomers without derivatization artifacts.
Chemical Purity HILIC CAD or MS Retains polar amines better than C18; CAD detects non-chromophoric impurities.
Structural ID GC-MS EI (70 eV) Fragmentation fingerprinting (requires derivatization).

Protocol A: Direct Chiral LC-MS/MS (Gold Standard)[1]

This protocol is the "Gold Standard" for determining Enantiomeric Excess (ee) because it avoids the kinetic resolution issues associated with derivatization methods.

Method Principle

We utilize a Macrocyclic Glycopeptide stationary phase (Teicoplanin).[1] Unlike polysaccharide columns (AD/OD), Teicoplanin columns (e.g., Chirobiotic T) operate effectively in reversed-phase conditions compatible with Mass Spectrometry, offering distinct binding pockets for the amine and amide functionalities.

Experimental Conditions[1]
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500).

  • Column: Astec CHIROBIOTIC® T (10 cm x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Isocratic Elution: 30% A / 70% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 25°C (Lower temperature often enhances chiral resolution).

MS Detection Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier: 157.1

      
       70.1 (Pyrrolidine ring cleavage).
      
    • Qualifier: 157.1

      
       86.1 (Loss of butyryl chain).
      
  • Collision Energy: 25 eV (Optimized for pyrrolidine ring stability).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (S) and (R) enantiomers.
    
  • Tailing Factor: < 1.5 (Ammonium acetate is critical here to mask silanols).

  • Sensitivity (S/N): > 100 for the limit of quantitation (0.1% impurity level).

Protocol B: HILIC-CAD for Chemical Purity

Since (S)-APB has poor UV absorbance, standard HPLC-UV at 254 nm is useless. Charged Aerosol Detection (CAD) is universal and ideal for this molecule.

Method Logic

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, eluting it away from the solvent front where salts and non-polar impurities elute.

Experimental Conditions[1][3]
  • Column: Waters XBridge Amide (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

    • 12.1 min: 90% B (Re-equilibration).

  • Detector: Charged Aerosol Detector (Evap Temp: 35°C).

Expert Insight: The acidic pH (3.[2]0) ensures the primary amine is fully protonated, interacting consistently with the amide stationary phase via electrostatic and hydrogen bonding mechanisms.

Protocol C: GC-MS with TFAA Derivatization

For structural confirmation and volatile impurity profiling, GC-MS is superior. However, the primary amine and amide hydrogen bonding can cause peak tailing. We employ Trifluoroacetic Anhydride (TFAA) derivatization to cap the amine.

Derivatization Workflow[1][3]
  • Aliquot: Take 5 mg of (S)-APB sample.

  • Dissolve: Add 1.0 mL Ethyl Acetate.

  • Reagent: Add 100 µL TFAA.

  • Incubate: 60°C for 20 minutes (Sealed vial).

  • Dry: Evaporate under Nitrogen stream.

  • Reconstitute: in 1.0 mL Ethyl Acetate.

GC-MS Conditions[1]
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: Split 20:1 @ 250°C.

  • Oven Program:

    • 60°C (Hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan range 40-350 amu.

Key Diagnostic Ions (TFA-Derivative):

  • m/z 252: Molecular Ion (

    
    ) of the TFA derivative.
    
  • m/z 155: Loss of Pyrrolidine + CO.

  • m/z 70: Pyrrolidinium ion (Base peak).

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for characterizing (S)-APB, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Sample: (S)-APB (Crude or Purified) Decision Primary Analytical Goal? Start->Decision Path_Enantiomer Chiral Purity (ee%) Decision->Path_Enantiomer Path_Chemical Chemical Purity (%) Decision->Path_Chemical Path_Structure Structural ID Decision->Path_Structure Method_Chiral LC-MS/MS (Chirobiotic T) Direct Analysis Path_Enantiomer->Method_Chiral Method_HILIC HILIC-CAD (Universal Detection) Path_Chemical->Method_HILIC Method_GC GC-MS (TFAA Derivatization) Path_Structure->Method_GC Result_EE Output: % ee Limit: >99.5% (S) Method_Chiral->Result_EE Result_Purity Output: Area % Detects Salts/Non-UV Method_HILIC->Result_Purity Result_ID Output: Mass Fingerprint Matches Reference Method_GC->Result_ID

Caption: Analytical Decision Tree for (S)-APB characterization, selecting methods based on specific data requirements (Chirality vs. Purity vs. Identity).

Fragmentation & Mechanistic Insight[1]

Understanding the mass spectral behavior is vital for validating the LC-MS method.

Fragmentation Pathway (ESI+):

  • Precursor: [M+H]+ = 157.13.

  • Primary Loss: Cleavage of the amide bond is the dominant pathway.

  • Product A: Pyrrolidine ring ion (

    
    ) 
    
    
    
    m/z 70.1.
  • Product B: Loss of ammonia (

    
    ) from the butyl chain 
    
    
    
    m/z 140.1 (Minor).

Fragmentation Parent [M+H]+ m/z 157.1 Transition1 Amide Bond Cleavage Frag1 Pyrrolidinium Ion m/z 70.1 (Quant) Parent->Frag1 High CE Frag2 Aminobutyryl Ion m/z 86.1 (Qual) Parent->Frag2 Low CE

Caption: ESI+ Fragmentation pathway for (S)-APB. The m/z 70.1 ion is the most stable quantifier for trace analysis.

Summary of Validation Parameters

ParameterAcceptance CriteriaMethod Note
Specificity No interference at RT of (S)-APBBlank matrix injection required.
Linearity

Range: 0.1 µg/mL to 100 µg/mL.
Accuracy 98.0% - 102.0% RecoverySpiked into matrix.
LOD/LOQ S/N > 3 (LOD) / > 10 (LOQ)Critical for cleaning validation.
Solution Stability > 24 HoursAmides are stable; watch for hygroscopicity.

References

  • Separation of Amino Acid Amides: Ilisz, I., et al. "Direct chiral separation of amino acid derivatives by high-performance liquid chromatography." Journal of Chromatography A, 2012.

  • Teicoplanin Column Mechanisms: Ward, T. J., & Ward, K. D. "Chiral separations: fundamental review 2010." Analytical Chemistry, 2010.

  • HILIC for Polar Amines: McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 2017.

  • Derivatization of Primary Amines: Blau, K., & Halket, J. "Handbook of Derivatives for Chromatography." Wiley, 1993.

  • UNODC Guidelines (Contextual Exclusion): "Recommended methods for the identification and analysis of synthetic cathinones." United Nations Office on Drugs and Crime, 2015. (Cited for structural differentiation).[4][5]

Sources

Application

Application Note: In Vitro Profiling of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one as a DPP-4 Inhibitor

Introduction & Mechanistic Rationale (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (commonly known as L-2-aminobutyryl-pyrrolidide or L-Abu-pyrrolidide) is a potent, reversible, and competitive inhibitor of Dipeptidyl Pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (commonly known as L-2-aminobutyryl-pyrrolidide or L-Abu-pyrrolidide) is a potent, reversible, and competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4 / CD26). DPP-4 is a ubiquitous serine exopeptidase that rapidly cleaves dipeptides from the N-terminus of polypeptides, specifically targeting sequences with a proline or alanine at the penultimate (P1) position[1].

Causality in Drug Design: The structural efficacy of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one is rooted in its dipeptide-mimetic nature. The pyrrolidine ring acts as a bioisostere for the natural proline residue, perfectly occupying the S1 hydrophobic pocket of the DPP-4 active site. Simultaneously, the (S)-2-aminobutyryl group occupies the S2 pocket, positioning its primary amine to form critical hydrogen bonds with the glutamate residues (Glu205/Glu206) in the enzyme's catalytic triad.

By competitively occupying this active site, the compound prevents the rapid endogenous degradation of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1)[2]. Intact GLP-1(7-36) amide is essential for glucose-dependent insulin secretion, making DPP-4 inhibitors a cornerstone in metabolic disease research[3].

Experimental Workflow

To rigorously validate the efficacy and selectivity of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one, a tiered in vitro approach is required. This ensures that biochemical potency translates into functional peptide protection.

Workflow A Phase 1: Enzyme Kinetics (Gly-Pro-AMC Cleavage) B Phase 2: Selectivity Profiling (DPP-8, DPP-9, FAP) A->B C Phase 3: Functional Assay (GLP-1 Protection in Plasma) B->C D Phase 4: Cellular Signaling (cAMP Accumulation) C->D

Figure 1: Multiphase in vitro screening workflow for evaluating DPP-4 inhibitors.

Protocol 1: Cell-Free DPP-4 Enzyme Kinetics Assay

Rationale: This fluorometric assay utilizes the synthetic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). When DPP-4 cleaves the Gly-Pro dipeptide, free AMC is released, resulting in a quantifiable fluorescent signal[3]. This protocol determines the half-maximal inhibitory concentration (


) and the inhibition constant (

).
Reagents & Materials
  • Enzyme: Recombinant human DPP-4 (expressed in Sf9 or HEK293 cells).

  • Substrate: Gly-Pro-AMC (Prepare 10 mM stock in DMSO).

  • Test Compound: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (Prepare 10 mM stock in DMSO).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, 0.1% Triton X-100[3].

  • Positive Control: Sitagliptin or Vildagliptin (10 mM stock).

  • Equipment: Black 96-well or 384-well microplates, fluorescence microplate reader (Excitation: 360 nm / Emission: 460 nm).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one in Assay Buffer. Final assay concentrations should range from 100 µM down to 5 nM. Ensure the final DMSO concentration remains constant (≤ 1%) across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 25 µL of recombinant human DPP-4 (final concentration ~0.5 nM) to the designated wells.

  • Pre-incubation: Add 25 µL of the diluted test compound to the enzyme. Incubate the plate at 37°C for 15 minutes. Self-Validation Step: Include "Enzyme + DMSO" (Max Activity) and "Buffer Only" (Background) control wells.

  • Substrate Initiation: Initiate the reaction by adding 50 µL of Gly-Pro-AMC substrate (final concentration 50 µM, which should be near the

    
     of the enzyme)[1].
    
  • Kinetic Read: Immediately transfer the plate to the fluorescence reader. Record fluorescence (Ex 360 nm / Em 460 nm) continuously every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Plot 
    
    
    
    against compound concentration and fit to a four-parameter logistic (4PL) equation to determine the
    
    
    . Use the Cheng-Prusoff equation (
    
    
    ) to derive the
    
    
    [1].

Protocol 2: In Vitro GLP-1 Degradation & Protection Assay

Rationale: While biochemical assays prove target engagement, functional assays in human plasma validate the compound's ability to protect endogenous substrates. Native GLP-1(7-36) has an extremely short half-life (< 2 minutes) in plasma due to rapid DPP-4 cleavage into the inactive GLP-1(9-36) metabolite[4].

Reagents & Materials
  • Matrix: Freshly collected human plasma (K2-EDTA).

  • Substrate: Synthetic human GLP-1(7-36) amide.

  • Detection: Active GLP-1 (7-36) specific Sandwich ELISA kit.

Step-by-Step Methodology
  • Plasma Preparation: Aliquot 90 µL of human plasma into microcentrifuge tubes.

  • Inhibitor Spiking: Add 5 µL of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (to achieve final concentrations of 1 µM, 10 µM, and 100 µM). Include a vehicle control (5 µL PBS/DMSO). Pre-incubate at 37°C for 10 minutes.

  • GLP-1 Challenge: Add 5 µL of synthetic GLP-1(7-36) amide to achieve a final concentration of 100 pM.

  • Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (0, 5, 15, 30, and 60 minutes), immediately transfer 10 µL of the reaction mixture into tubes containing 90 µL of an extraction buffer supplemented with a commercial protease inhibitor cocktail (containing a potent, irreversible DPP-4 inhibitor) to halt all degradation instantly[4].

  • Quantification: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. Use the supernatant to quantify the remaining intact GLP-1(7-36) via ELISA according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of intact GLP-1 over time. Calculate the half-life (

    
    ) of GLP-1 in the presence and absence of the inhibitor.
    

Signaling Mechanism & Pharmacodynamics

By preventing the N-terminal truncation of GLP-1, (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one ensures that the active hormone can bind to the GLP-1 Receptor (GLP-1R), a Class B G-protein coupled receptor. This binding triggers adenylate cyclase, raising intracellular cAMP levels, activating Protein Kinase A (PKA), and ultimately stimulating insulin exocytosis.

Pathway DPP4 DPP-4 Enzyme GLP1_active Active GLP-1 (7-36) DPP4->GLP1_active Catalysis Inhibitor (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one Inhibitor->DPP4 Competitive Inhibition GLP1_inactive Inactive GLP-1 (9-36) GLP1_active->GLP1_inactive Cleavage (Blocked) Receptor GLP-1 Receptor GLP1_active->Receptor Receptor Agonism cAMP cAMP / PKA Signaling Receptor->cAMP Pathway Activation

Figure 2: Mechanism of action for DPP-4 inhibition and subsequent GLP-1 receptor activation.

Quantitative Data Presentation

The following table summarizes the expected kinetic and functional parameters for (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one when executed under the outlined protocols, compared against a known standard. Pyrrolidide derivatives are known to exhibit cross-reactivity with DPP-8 and DPP-9, which should be monitored during selectivity profiling[3],[1].

ParameterAssay Type(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-oneVildagliptin (Reference)
DPP-4

Fluorometric Kinetics100 - 300 nM~3 nM
DPP-4

Fluorometric Kinetics50 - 150 nM~2 nM
Mode of Inhibition Lineweaver-Burk PlotCompetitive, ReversibleCompetitive, Slow-binding
Selectivity (DPP-8/9) Fluorometric KineticsLow (

< 1 µM)
High (

> 100 µM)
GLP-1

(Plasma)
In Vitro ELISA> 45 minutes (at 10 µM)> 60 minutes (at 1 µM)

Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the following self-validating controls must be implemented:

  • Autofluorescence Check: Pyrrolidide compounds occasionally exhibit intrinsic fluorescence. Read the test compound alone in assay buffer at Ex 360/Em 460 nm prior to the assay. If background fluorescence is high, subtract compound-only blank values from the kinetic reads.

  • Enzyme Linearity: Ensure that the

    
     of the uninhibited DPP-4 reaction remains strictly linear over the 30-minute read time. A plateau indicates substrate depletion, which will artificially inflate the apparent 
    
    
    
    .
  • ELISA Cross-Reactivity: Verify that the ELISA antibodies do not cross-react with GLP-1(9-36). The capture antibody must be highly specific to the intact N-terminus (Histidine-7) of GLP-1[4].

References

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 2005.[Link]

  • Emerging cardiovascular actions of the incretin hormone glucagon-like peptide-1: potential therapeutic benefits beyond glycaemic control? British Journal of Pharmacology, 2009.[Link]

  • Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biochemical Journal, 2006.[Link]

  • Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. bioRxiv, 2023.[Link]

Sources

Method

Technical Guide: In Vivo Pharmacological Profiling of Pyrrolidinophenone Derivatives

Abstract Pyrrolidinophenone derivatives (e.g., -PVP, MDPV, -PHP) represent a potent subclass of synthetic cathinones characterized by a pyrrolidine ring moiety.[1][2][3] This structural feature confers high lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrolidinophenone derivatives (e.g.,


-PVP, MDPV, 

-PHP) represent a potent subclass of synthetic cathinones characterized by a pyrrolidine ring moiety.[1][2][3] This structural feature confers high lipophilicity and potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This guide provides validated protocols for assessing the in vivo pharmacodynamics and pharmacokinetics (PK) of these compounds. It is designed for senior scientists requiring reproducible methodologies for regulatory submission or mechanistic investigation.

Module 1: Pharmacokinetics & Bioanalysis

Objective: To determine plasma stability, blood-brain barrier (BBB) penetration, and metabolic clearance.

Experimental Design & Dosing

Pyrrolidinophenones exhibit linear pharmacokinetics in the 0.5 – 3.0 mg/kg range. Due to their instability in biological matrices (reduction of the ketone group), sample preservation is critical.

  • Subject: Male Sprague-Dawley or Wistar rats (250–300 g).

  • Route: Subcutaneous (SC) or Intraperitoneal (IP). Note: SC is preferred for stable absorption profiles in stimulant studies.

  • Vehicle: Saline (0.9% NaCl). If solubility is poor, use 1-2% Tween-80 in saline.

  • Dose Range:

    • Low (Recreational equivalent): 0.5 – 1.0 mg/kg

    • High (Toxicological): 3.0 – 10.0 mg/kg

Blood Sampling & Stabilization

The keto-moiety of pyrrolidinophenones is susceptible to enzymatic reduction to alcohols (e.g., stereoselective reduction to 2''-OH-metabolites) in whole blood.

  • Cannulation: Implant jugular vein catheters 3–5 days post-acclimatization.

  • Collection: Collect 200

    
    L blood at 
    
    
    
    min.
  • Stabilization (CRITICAL): Immediately transfer blood into tubes containing Sodium Fluoride/Potassium Oxalate (to inhibit enzymatic reduction) and keep on ice.

  • Separation: Centrifuge at

    
     (2000 x g, 10 min) within 30 minutes. Store plasma at -80°C.
    
LC-MS/MS Bioanalytical Method

Target Analyte:


-PVP (Reference Standard)
Internal Standard (IS): 

-PVP-d8 or MDPV-d8.
ParameterSpecification
Column C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 4 min
Ionization ESI Positive Mode
MRM Transition 232.2

91.1
(Quantifier); 232.2

77.0
(Qualifier)
LLOQ 0.25 – 0.5 ng/mL
PK Workflow Diagram

PK_Workflow Dosing SC Administration (0.5 - 3.0 mg/kg) Absorption Systemic Absorption (Tmax ~15-30 min) Dosing->Absorption BBB BBB Penetration (High Lipophilicity) Absorption->BBB Brain Distribution Metabolism Hepatic Metabolism (CYP2B6, 2C19) --> 2-oxo-PVP Absorption->Metabolism First Pass Elimination Renal Excretion (t1/2 ~2.1 hrs) BBB->Elimination Redistribution Metabolism->Elimination

Caption: Pharmacokinetic disposition of ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-PVP in the rat model.[4][5] Note the rapid BBB penetration driven by the pyrrolidine ring.

Module 2: Neurochemistry (In Vivo Microdialysis)

Objective: Quantify extracellular dopamine (DA) and norepinephrine (NE) surges in the Nucleus Accumbens (NAc).

Stereotaxic Surgery
  • Anesthesia: Isoflurane (2–3% induction, 1.5% maintenance).

  • Target Region: Nucleus Accumbens Shell (NAc-Sh).

  • Coordinates (Relative to Bregma):

    • AP: +1.7 mm

    • ML:

      
       0.8 mm
      
    • DV: -7.0 mm (from skull surface)

Probe Perfusion Protocol
  • Probe Type: Concentric probe with 2 mm active membrane length (20–40 kDa cutoff).

  • Perfusate: Artificial Cerebrospinal Fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl

    
    , 0.85 mM MgCl
    
    
    
    ).
  • Flow Rate: 1.0

    
    L/min.
    
  • Equilibration: Perfuse for 90–120 minutes post-insertion before baseline collection to allow blood-brain barrier recovery.

  • Sampling: Collect dialysate every 10–20 minutes into vials containing 5

    
    L antioxidant (0.1 M perchloric acid) to prevent monoamine oxidation.
    
Data Interpretation

Pyrrolidinophenones act as "atypical" transporter inhibitors. Unlike amphetamines, they do not reverse the transporter but lock it in an outward-facing conformation.

  • Expected Result: Dose-dependent increase in extracellular DA (200% – >500% of baseline).

  • Differentiation: If 5-HT (Serotonin) levels remain near baseline while DA/NE spike, the profile confirms a selective catecholamine uptake inhibitor (typical of "bath salts" like MDPV/

    
    -PVP).
    

Module 3: Behavioral Toxicology

Objective: Correlate neurochemistry with phenotypic outcomes (psychomotor agitation and sympathomimetic toxicity).

Locomotor Activity (Open Field)
  • Apparatus: Infrared beam-break cages (40 x 40 cm).

  • Protocol:

    • Habituation: 60 min (essential to lower baseline stress).

    • Injection: Administer Drug or Vehicle.

    • Recording: 120–180 min post-injection.

  • Metrics: Total Distance Traveled (cm), Vertical Rearing (counts), Stereotypy (repetitive movements).

Telemetry (Cardiovascular & Thermal)

Pyrrolidinophenones carry a high risk of sympathomimetic toxicity (hyperthermia/tachycardia).

  • Implant: Abdominal aortic transmitters (e.g., DSI HD-S10).

  • Sampling: Continuous monitoring.

  • Safety Thresholds:

    • Hyperthermia: Core temp > 39.5°C requires immediate humane intervention (cooling/euthanasia).

    • Tachycardia: HR > 500 bpm sustained for >30 mins.

Mechanism of Action Diagram

MOA Synapse Synaptic Cleft DA Dopamine (DA) Synapse->DA Accumulation DAT Dopamine Transporter (DAT) DAT->DA Reuptake Prevented Drug Pyrrolidinophenone (α-PVP/MDPV) Drug->DAT Potent Inhibition (Blockade) Receptor Post-Synaptic D1/D2 Receptors DA->Receptor Hyper-stimulation

Caption: Mechanism of action. The drug blocks DAT, preventing reuptake and causing synaptic dopamine accumulation.

Module 4: References & Regulatory Compliance

Regulatory Note

Most pyrrolidinophenone derivatives are Schedule I (USA) or similarly controlled globally.

  • Handling: Research requires DEA registration (or local equivalent).

  • Waste: All metabolic waste (bedding, carcasses) from treated animals must be incinerated as hazardous chemical waste.

References
  • Baumann, M. H., et al. (2013).

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP) exhibits abuse-related neuropharmacology in vivo. Neuropsychopharmacology.
  • Marusich, J. A., et al. (2014). Pharmacological effects of methamphetamine and alpha-PVP enantiomers in rats.[2] Psychopharmacology.

  • Aarde, S. M., et al. (2015).

    
    -pyrrolidinopentiophenone (
    
    
    
    -PVP) and 3,4-methylenedioxypyrovalerone (MDPV) for inhibiting the dopamine transporter. Psychopharmacology.
  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology.

  • Shima, N., et al. (2014). Urinary excretion and metabolism of the new designer drug

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP) in rats. Forensic Toxicology.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one synthesis

Technical Support Center: Optimization of (S)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one Synthesis Case ID: #SYN-2AB-PYR-001 Subject: Yield Improvement & Enantiomeric Purity Retention Assigned Scientist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (S)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one Synthesis

Case ID: #SYN-2AB-PYR-001 Subject: Yield Improvement & Enantiomeric Purity Retention Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary

The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (also known as L-2-aminobutyryl pyrrolidide) presents a classic challenge in chiral amide coupling: balancing reactivity with stereochemical integrity. This molecule is a structural analogue to the racetam family precursors (e.g., Levetiracetam, Brivaracetam).

Low yields in this synthesis are typically caused by three factors:

  • Racemization via azlactone formation during the activation of (S)-2-aminobutyric acid.

  • Product Loss during aqueous workup due to the high water solubility of the free amine.

  • Inefficient Coupling due to steric hindrance or poor reagent choice.

This guide provides a self-validating protocol to address these specific failure points.

Module 1: The Coupling Strategy (The "Creation" Phase)

Current Standard: Many users attempt this coupling using EDC/HOBt or Isobutyl Chloroformate (IBCF). While functional, these often suffer from variable yields or strict temperature requirements.

Recommended Protocol: T3P® (Propylphosphonic Anhydride) Cycle We strongly recommend switching to T3P for this specific substrate. T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the amide while generating only water-soluble byproducts.

Comparative Reagent Performance Table
FeatureT3P (Recommended) EDC / HOBt IBCF (Mixed Anhydride)
Racemization Risk Very Low (Epimerization <1%)Moderate (Requires HOBt/Oxyma)High (If temp > -15°C)
Workup Simple Phase Cut (Byproducts are water-soluble)Complex (Urea removal can be difficult)Moderate (Gas evolution)
Yield (Typical) 85-92% 65-75%70-80%
Moisture Sensitivity Low (Stable in EtOAc)ModerateHigh
Optimized Workflow Diagram

SynthesisWorkflow Start Start: (S)-2-Aminobutyric Acid Protect Step 1: N-Protection (Boc-anhydride / NaOH) Start->Protect pH > 10 Activate Step 2: Activation (T3P / DIPEA / EtOAc) Protect->Activate 0°C to RT Couple Step 3: Coupling (+ Pyrrolidine) Activate->Couple Nucleophilic Attack Workup Step 4: Acidic Wash (Removes T3P byproducts) Couple->Workup Phase Separation Deprotect Step 5: Deprotection (HCl in Dioxane or TFA) Workup->Deprotect Cleavage Isolate Final Product: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one HCl Deprotect->Isolate Precipitation/Crystallization

Figure 1: Optimized T3P-mediated synthesis workflow minimizing purification steps.

Module 2: Racemization Defense (The "Integrity" Phase)

The ethyl side chain of 2-aminobutyric acid provides enough steric bulk to slow down coupling slightly, giving the activated intermediate time to racemize.

The Mechanism of Failure: When the carboxylic acid is activated (e.g., into an active ester), the carbonyl oxygen of the N-protecting group (like Boc or Cbz) can attack the activated carbonyl, forming an Oxazolone (Azlactone) . This intermediate allows the alpha-proton to be removed easily, destroying the stereocenter.

Prevention Protocol:

  • Base Choice: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) . Avoid Triethylamine (TEA), as it is less sterically hindered and can promote alpha-proton abstraction.

  • Pre-activation Time: Keep it under 2 minutes. Add the pyrrolidine immediately after the coupling reagent.

  • Temperature: Maintain the reaction at 0°C during the addition of the base and coupling agent.

Racemization Substrate Activated L-Amino Acid Oxazolone Oxazolone (Azlactone) Ring Substrate->Oxazolone Intramolecular Cyclization Enol Enol Form (Achiral) Oxazolone->Enol Base-catalyzed Proton Loss Racemate Racemic Product (50% L / 50% D) Oxazolone->Racemate Coupling w/ Pyrrolidine Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The "Danger Zone" – How prolonged activation leads to racemization via the oxazolone pathway.

Module 3: Isolation & Workup (The "Recovery" Phase)

The Critical Bottleneck: The final product, (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one, is a low-molecular-weight amino amide.

  • Problem: The free base is an oil that is highly soluble in water. Standard extraction (DCM/Water) often leaves 40-60% of the product in the aqueous phase.

  • Solution: Isolate as a salt (Hydrochloride or Oxalate) directly from the organic phase, or use "Salting Out" techniques.

Protocol for Maximum Recovery:

  • Deprotection: After Boc-deprotection (using HCl/Dioxane), do not neutralize with aqueous base .

  • Precipitation: The product will likely precipitate as the Hydrochloride salt.[1] Filter this solid.[2] It is hygroscopic; handle under nitrogen.

  • If Aqueous Extraction is Mandatory:

    • Saturate the aqueous phase with NaCl (Salting out).

    • Use DCM:Isopropanol (3:1) as the extraction solvent. Pure DCM is insufficient for polar amino amides.

    • Perform 5x extractions, not just 3x.

Troubleshooting FAQs

Q1: My yield is low (<40%), but the crude NMR looks clean. Where is the product? A: It is likely in your aqueous waste stream. The free amine is very polar.

  • Fix: Check the pH of your aqueous layer. It must be >12 to ensure the amine is free. Even then, use the DCM/IPA (3:1) extraction method described in Module 3.

Q2: I see a "doublet of doublets" becoming a multiplet in the alpha-proton region of the NMR. A: This indicates partial racemization. You likely have a mix of (S) and (R) enantiomers.

  • Fix: Lower your reaction temperature to -10°C during activation. Switch to T3P if using EDC. Ensure you are not using a large excess of base (keep Base:Acid ratio < 2.5:1).

Q3: The product is an oil that won't crystallize. A: The free base of this molecule is naturally an oil.

  • Fix: Convert it to the HCl salt or Oxalate salt . Dissolve the oil in dry ether or EtOAc and bubble dry HCl gas, or add a solution of HCl in dioxane. The salt should be a white, stable solid.

Q4: Can I use the Acid Chloride method to save money? A: Not recommended. Converting N-protected amino acids to acid chlorides (using Thionyl Chloride) generates HCl, which can deprotect Boc groups prematurely or lead to rapid oxazolone formation (racemization). T3P or Mixed Anhydride is safer for chiral integrity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7][8] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Archimica (Euticals). (2012). T3P (Propylphosphonic Anhydride) Application Guide. Euticals Technical Data. Link (General reference for T3P protocols).

Sources

Optimization

Module 1: Stability &amp; Handling (The "Triage" Phase)

Technical Support Center: Purification of Chiral Aminoketones Ticket ID: AK-PUR-001 | Status: Open | Level: Tier 3 (Senior Scientist) Welcome to the Advanced Purification Support Desk. You are likely here because your ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Chiral Aminoketones Ticket ID: AK-PUR-001 | Status: Open | Level: Tier 3 (Senior Scientist)

Welcome to the Advanced Purification Support Desk. You are likely here because your chiral


-aminoketone is behaving unpredictably—either racemizing during workup, turning into a dark oil (self-condensation), or refusing to separate on your standard chiral column.

This guide treats your purification process as a race against thermodynamic equilibrium .


-Aminoketones are chemically labile; the 

-proton is acidic (pKa ~18-19), making the stereocenter prone to racemization via enolization, while the amine and ketone moieties invite self-condensation (dimerization to pyrazines).

Before attempting purification, you must stabilize the matrix. Most "purification failures" are actually stability failures.

Q: My crude oil darkens and loses optical rotation within hours. What is happening?

A: You are likely witnessing oxidative dimerization or self-condensation. Free


-aminoketones (especially primary amines) are unstable. They condense to form dihydropyrazines, which oxidize to pyrazines (often yellow/brown).
  • The Fix (Salt Formation): Never store chiral aminoketones as free bases. Immediately convert them to a salt (HCl, Hydrobromide, or p-Toluenesulfonate). The protonated amine cannot act as a nucleophile, halting dimerization, and the acidic environment suppresses enolization (racemization).

  • Protocol: Dissolve the crude free base in anhydrous ether/EtOAc at 0°C. Add 1.05 eq of HCl in dioxane/ether dropwise. Filter the precipitate under Argon.

Q: How do I perform an extraction without racemizing the product?

A: Use the "Cold-Acid-Flash" Technique. Standard basic workups (pH > 10) promote enolization.

  • Step 1: Partition crude reaction mixture between cold (0°C) 1M HCl and EtOAc. The aminoketone stays in the aqueous layer (stable); neutral impurities go to organic.

  • Step 2: Wash aqueous layer 2x with EtOAc.

  • Step 3: Critical Step: Add solid NaHCO

    
     or K
    
    
    
    CO
    
    
    to the aqueous layer at 0°C until pH ~8-9 (just enough to liberate the amine). Do not use NaOH.
  • Step 4: Immediately extract with cold DCM, dry over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    as it can be slightly Lewis acidic/basic), and concentrate without heating (bath < 25°C).

Module 2: Crystallization & Resolution (The "Scalable" Solution)

Recommended for >5g scales where chromatography is cost-prohibitive.

Q: My material oils out instead of crystallizing with the resolving agent. How do I fix this?

A: You are likely dealing with a "Solvated Melt" or insufficient pKa difference.

  • Troubleshooting Steps:

    • Switch Resolving Agents: For aminoketones, Dibenzoyl-L-tartaric acid (DBTA) or Di-p-toluoyl-L-tartaric acid (DTTA) are superior to plain tartaric acid. The aromatic rings provide

      
      -
      
      
      
      stacking essential for rigid lattice formation.
    • Solvent Polarity: Oils often form in solvents that are too good (e.g., pure MeOH). Switch to a binary system: Dissolve in minimal hot MeOH/EtOH, then add a "crowding" antisolvent like MTBE or EtOAc until turbid.

    • The "Soap" Effect: Trace impurities act as surfactants. Pass the crude solution through a short pad of silica/Celite before adding the resolving acid.

Q: I have crystals, but the ee is stuck at 80%. Recrystallization isn't helping.

A: You may have formed a "Solid Solution" or a Conglomerate. If the minor enantiomer fits into the crystal lattice of the major enantiomer (solid solution), standard recrystallization will fail.[1][2]

  • The Fix: Break the salt back to the free base and switch the resolving agent family (e.g., from Tartrate to Mandelic acid or Camphorsulfonic acid).

  • Verification: Analyze the crystal composition via XRPD (X-Ray Powder Diffraction). A shifting peak position indicates a solid solution; distinct unique peaks indicate a true diastereomeric salt.

Module 3: Chromatographic Purification (The "Precision" Tool)

Recommended for analytical checks or <1g isolation.

Q: I see severe peak tailing on my Chiralpak AD/OD columns.

A: The amine is interacting with residual silanols on the silica support.

  • Standard Fix: Add a basic modifier. 0.1% Diethylamine (DEA) is standard.

  • Aminoketone Warning: DEA is a strong enough base to induce on-column racemization if the flow is slow or the column is warm.

  • The "Safe" Fix: Use 0.1% Ethanolamine or Ethylenediamine . These primary amines often shield silanols better than DEA and allow for lower concentrations. Alternatively, use immobilized columns (Chiralpak IA/IB) which tolerate wider solvent ranges, allowing you to use DCM/MeOH mixtures that naturally suppress tailing.

Q: The enantiomers are merging on the column (Plateau between peaks).

A: This is the hallmark of "Dynamic On-Column Racemization." The plateau represents molecules that racemized during the separation process.

  • Immediate Actions:

    • Lower Temperature: Drop column oven to 5°C or 10°C. Racemization is thermally driven.

    • Increase Flow Rate: Reduce residence time.

    • Switch Mode: Move to SFC (Supercritical Fluid Chromatography) . The CO

      
       mobile phase is slightly acidic (carbonic acid), which naturally stabilizes aminoketones against racemization compared to neutral HPLC conditions.
      

Visualizing the Workflow

The following diagram outlines the decision logic for purifying unstable chiral aminoketones.

PurificationStrategy Start Crude Chiral Aminoketone StabilityCheck Is it stable as Free Base? Start->StabilityCheck SaltFormation Convert to HCl/TsOH Salt (Immediate Stabilization) StabilityCheck->SaltFormation No (Standard) ScaleCheck Scale > 5g? StabilityCheck->ScaleCheck Yes (Rare) SaltFormation->ScaleCheck Resolution Classical Resolution (DTTA / DBTA) ScaleCheck->Resolution Yes HPLC Chiral HPLC/SFC ScaleCheck->HPLC No OilProblem Oiling Out? Resolution->OilProblem SolventSwitch Add Anti-solvent (MTBE) or Switch Acid OilProblem->SolventSwitch Yes Recryst Recrystallize to >99% ee OilProblem->Recryst No SolventSwitch->Recryst Tailing Peak Tailing? HPLC->Tailing Additives Add 0.1% DEA or Switch to Immobilized Phase Tailing->Additives Yes Racemization Plateau between peaks? Tailing->Racemization No ColdSFC Switch to SFC (Acidic CO2) Run at 5°C Racemization->ColdSFC Yes (Dynamic Racemization)

Caption: Decision matrix for stabilizing and purifying chiral aminoketones, prioritizing chemical stability.

Summary of Key Data & Solvents

ParameterRecommendationMechanism/Reasoning
Storage Form HCl or TsOH Salt Prevents N-to-C=O condensation (dimerization) and enolization.
Workup pH 8.0 - 9.0 High pH (>10) rapidly deprotonates

-carbon leading to racemization.
Extraction Temp < 5°C Kinetic control; slows down the thermodynamic drive to racemate.
HPLC Additive Ethanolamine / EDA Blocks silanols without being strong enough to deprotonate the

-carbon.
Resolving Agents DTTA / DBTA Bulky aromatic groups facilitate lattice formation better than simple tartaric acid.
SFC Mobile Phase CO

+ MeOH
The acidic nature of CO

(carbonic acid) stabilizes the aminoketone during separation.

References

  • Separation of Enantiomers via Diastereomeric Salt Formation Source: ResearchGate (Review) Context: Detailed mechanisms of salt resolution and troubleshooting "oiling out" phenomena using aromatic tartaric acid derivatives.

  • Memory effect of diethylamine mobile phase additive on chiral separations Source: Journal of Chromatography A Context: Discusses the persistence of amine additives on polysaccharide columns and their necessity for basic analytes.

  • Dynamic Kinetic Resolution of

    
    -Amino Ketones 
    Source: Journal of Organic Chemistry
    Context: Highlights the inherent instability/racemization risks of aminoketones and how this is utilized in DKR (proving the need for careful handling in purification).
    
    
  • Chiral Separ

    
    -Aminoketones by HPLC 
    Source: Chirality
    Context: Provides screening data for polysaccharide stationary phases (OD-H, AD-H) specifically for aminoketone derivatives.
    
    

Sources

Troubleshooting

Pyrrolidine Alkaloid Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Synthesis Support Center. Pyrrolidine alkaloids (e.g., nicotine, hygrines, and complex polyhydroxylated derivatives) present unique synthetic challenges due to their basic nitrogen centers, dense...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Pyrrolidine alkaloids (e.g., nicotine, hygrines, and complex polyhydroxylated derivatives) present unique synthetic challenges due to their basic nitrogen centers, dense stereochemistry, and high polarity. This guide provides causal troubleshooting, self-validating protocols, and strategic workflows designed specifically for researchers and drug development professionals.

Strategic Workflow for Pyrrolidine Synthesis

G Start Select Acyclic Precursor Decision Choose Cyclization Strategy Start->Decision RCM Ring-Closing Metathesis (Grubbs Catalyst) Decision->RCM DC 1,3-Dipolar Cycloaddition (Azomethine Ylides) Decision->DC Protect Amine Protection / Salt Formation (Prevents Ru-poisoning) RCM->Protect Chiral Chiral Ligand / Cu(I) Catalyst (Controls Stereochemistry) DC->Chiral Cyclize1 Cycloalkene Formation Protect->Cyclize1 Cyclize2 Substituted Pyrrolidine Chiral->Cyclize2 Deprotect Mild Deprotection (Avoids Epimerization) Cyclize1->Deprotect Cyclize2->Deprotect Purify Purification (Amine-modified Silica) Deprotect->Purify End Pure Pyrrolidine Alkaloid Purify->End

Strategic decision matrix for pyrrolidine ring construction and purification.

Troubleshooting Guides & FAQs

Q1: My Ring-Closing Metathesis (RCM) using Grubbs II catalyst is stalling at low conversion. Why is the catalyst dying, and how do I fix it? Expertise & Causality: The basic secondary or tertiary amine in your acyclic diene precursor is acting as a Lewis base. It coordinates irreversibly to the electrophilic ruthenium center of the Grubbs catalyst, forming a stable, inactive Ru-amine complex that effectively poisons the catalytic cycle[1]. Solution: You must reduce the electron density on the nitrogen atom before initiating metathesis.

  • Covalent Protection: Convert the amine to an electron-withdrawing carbamate (e.g., Boc, Cbz) or amide (e.g., trifluoroacetamide) prior to RCM[1].

  • In Situ Salt Formation: If protecting groups add unnecessary steps to your synthesis, add 1.05 equivalents of a strong acid (like

    
    -toluenesulfonic acid) to protonate the amine. The resulting ammonium salt lacks the lone pair required to coordinate with ruthenium, allowing RCM to proceed smoothly[2].
    

Q2: I am using a 1,3-dipolar cycloaddition of an azomethine ylide, but my diastereoselectivity (endo/exo ratio) is poor. How can I control the stereocenters? Expertise & Causality: 1,3-dipolar cycloadditions (1,3-DC) are powerful for constructing the pyrrolidine core with multiple contiguous stereocenters. Poor selectivity occurs when the transition state lacks sufficient steric or electronic bias, allowing the dipolarophile to approach from multiple trajectories. Solution: Implement a catalytic asymmetric approach using chiral Lewis acid complexes. Transition metal salts (commonly Cu(I) or Ag(I)) paired with chiral ligands (e.g., BINAP, Fesulphos) coordinate to the azomethine ylide (often generated in situ from


-iminoesters). This bidentate N,O-coordination forms a rigid metallacycle, shielding one face of the dipole and dictating a highly selective endo or exo approach of the dipolarophile[3].

Q3: During the deprotection of my pyrrolidine intermediate, I am observing epimerization at the


-chiral center. How can I preserve enantiomeric excess (ee)? 
Expertise & Causality:  The 

-protons of pyrrolidines (adjacent to the nitrogen and potentially an electron-withdrawing group like a carboxylate) are relatively acidic. Harsh basic deprotection conditions (e.g., KOH/MeOH) or strongly acidic conditions can promote reversible deprotonation (enolization) or ring-opening imine-enamine tautomerization, scrambling the stereocenter. Solution: Design your synthetic route with orthogonal, mild protecting groups. Instead of base-labile groups, utilize a Benzyl (Bn) or Carboxybenzyl (Cbz) group on the nitrogen, which can be cleaved via neutral hydrogenolysis (H2, Pd/C). If a Boc group must be used, ensure cleavage with anhydrous TFA/DCM at strictly 0 °C to minimize side reactions, and avoid prolonged exposure.

Q4: I have successfully synthesized a highly polar, basic pyrrolidine, but I am losing all my product on the silica gel column. How do I purify it? Expertise & Causality: Free pyrrolidines are strongly basic and hydrogen-bond heavily with the acidic silanol groups (-SiOH) on standard unmodified silica gel. This leads to severe tailing, irreversible adsorption, and catastrophic yield loss. Solution:

  • Eluent Modification: Add 1–5% triethylamine (Et3N) or concentrated aqueous ammonium hydroxide (NH4OH) to your mobile phase (e.g., DCM/MeOH) to competitively bind the silanol sites.

  • Stationary Phase Swap: Switch to amine-functionalized silica (NH2-silica) or basic alumina, which eliminates the acidic interactions entirely.

Self-Validating Experimental Protocols

Protocol A: Acid-Mediated In Situ Protection and RCM of Basic Dienes

This protocol utilizes in situ salt formation to prevent Ru-catalyst poisoning, allowing direct metathesis of basic amines without formal protecting group chemistry.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the acyclic diallylamine precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM, 0.05 M concentration to favor intramolecular cyclization over intermolecular oligomerization).

  • Protonation: Add exactly 1.05 equivalents of anhydrous

    
    -toluenesulfonic acid (
    
    
    
    -TsOH). Stir at room temperature for 15 minutes.
    • Self-Validation Step: A slight shift in the baseline of the TLC (using a highly polar eluent like 10% MeOH/DCM) confirms quantitative ammonium salt formation.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%, 0.05 mmol) in one portion. The solution will turn a characteristic deep red/brown.

  • Reaction & Monitoring: Heat the reaction to a gentle reflux (40 °C).

    • Self-Validation Step: Stain TLC plates with KMnO4; the disappearance of the fast-moving diene spot and the appearance of a slower-moving cyclic alkene spot confirms successful metathesis.

  • Quenching & Workup: Once complete (typically 2-4 hours), cool to room temperature. Quench the active ruthenium species by adding ethyl vinyl ether (0.5 mL) and stirring for 30 minutes.

  • Free-Basing: Wash the organic layer with saturated aqueous NaHCO3 (2 x 20 mL) to neutralize the

    
    -TsOH salt and regenerate the free pyrrolidine. Extract, dry over Na2SO4, and concentrate.
    
Protocol B: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This protocol ensures high diastereo- and enantioselectivity for multi-substituted pyrrolidines.

  • Catalyst Complexation: In a flame-dried vial under nitrogen, combine Cu(I)OTf (5 mol%) and a chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%) in anhydrous THF (2 mL). Stir for 30 minutes at room temperature until a homogeneous complex forms.

  • Reagent Addition: Add the

    
    -iminoester (azomethine ylide precursor, 1.0 mmol) and the dipolarophile (e.g., an electron-deficient alkene like an acrylate, 1.2 mmol).
    
  • Base Activation: Cool the mixture to -20 °C. Add a mild base (e.g., triethylamine, 10 mol%) to generate the metallated azomethine ylide.

  • Reaction & Validation: Stir at -20 °C for 12-24 hours.

    • Self-Validation Step: Analyze a crude reaction aliquot via

      
      H NMR. The characteristic coupling constants (
      
      
      
      -values) of the newly formed pyrrolidine ring protons will definitively confirm the endo vs exo relative stereochemistry.
  • Purification & ee Determination: Filter through a short pad of silica to remove the copper catalyst. Purify via flash chromatography.

    • Self-Validation Step: Run the purified product on a Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard to validate enantiomeric excess (>95% ee expected).

Quantitative Data Summaries

Table 1: Comparison of Cyclization Strategies for Pyrrolidine Alkaloids

Cyclization StrategyPrimary AdvantagePrimary LimitationTypical YieldsStereocontrol
Ring-Closing Metathesis (RCM) Excellent for forming 5-membered rings from simple, accessible precursors.Catalyst poisoned by free amines; requires protection or salt formation[1].75 - 95%Retains existing stereocenters; no new centers formed.
1,3-Dipolar Cycloaddition (1,3-DC) Forms up to 4 contiguous stereocenters in a single, atom-economical step[3].Requires specialized chiral ligands and metals for high ee.60 - 90%Excellent (Endo/Exo control via Cu/Ag catalysis).
Reductive Amination Highly robust, scalable, and operationally simple.Prone to over-alkylation or epimerization if conditions are too harsh.70 - 98%Moderate (relies heavily on substrate-controlled induction).

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids Source: Radboud University Repository (ru.nl) URL:[Link]

  • An improved method of ring closing metathesis in the presence of basic amines Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

locomotor stimulant effects of synthetic cathinones in rats

As a Senior Application Scientist, I have structured this technical guide to provide researchers, toxicologists, and drug development professionals with a robust framework for evaluating the locomotor stimulant effects o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to provide researchers, toxicologists, and drug development professionals with a robust framework for evaluating the locomotor stimulant effects of synthetic cathinones in rodent models. By comparing these novel psychoactive substances against traditional psychostimulants, we can better predict their abuse liability, neurotoxicity, and pharmacodynamic profiles.

Introduction & Mechanistic Overview

Synthetic cathinones—often marketed illicitly as "bath salts"—are a structurally diverse class of β-keto amphetamine derivatives. In preclinical rodent models, their primary behavioral signature is dose-dependent hyperlocomotion. However, unlike traditional psychostimulants such as cocaine or methamphetamine, synthetic cathinones diverge into two distinct mechanistic classes that dictate their pharmacokinetic and behavioral profiles:

  • Monoamine Transporter Inhibitors (Cocaine-like): Compounds such as 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP) act as potent blockers of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. Because they are highly lipophilic and do not facilitate monoamine release, they trap endogenous dopamine in the synaptic cleft, leading to profound, long-lasting locomotor activation[2].

  • Monoamine Substrate Releasers (Amphetamine/MDMA-like): Compounds like mephedrone (4-MMC) and methylone act as substrates for DAT, NET, and the serotonin transporter (SERT)[3]. They induce reverse transport (efflux) of monoamines into the synapse, typically resulting in a rapid-onset but shorter-acting locomotor stimulation[4].

G Cathinones Synthetic Cathinones Inhibitors Transporter Inhibitors (e.g., MDPV, α-PVP) Cathinones->Inhibitors Releasers Substrate Releasers (e.g., Mephedrone, Methylone) Cathinones->Releasers DAT_Block DAT/NET Blockade (Reuptake Inhibition) Inhibitors->DAT_Block High Affinity Binding DAT_Release DAT/SERT/NET Reverse Transport (Monoamine Efflux) Releasers->DAT_Release Substrate Action Synapse Increased Synaptic Monoamines (Dopamine, Serotonin, Norepinephrine) DAT_Block->Synapse DAT_Release->Synapse Locomotion Hyperlocomotion & Behavioral Sensitization Synapse->Locomotion Striatal Activation

Divergent mechanisms of synthetic cathinones driving locomotor activation via monoamine signaling.

Quantitative Comparison of Locomotor Efficacy

When compared to classic stimulants, synthetic cathinones exhibit unique dose-response curves. In standard open-field tests, these compounds produce an inverted U-shaped dose-effect curve; increasing doses elevate horizontal locomotor activity until a peak is reached, after which focused stereotypy (e.g., repetitive sniffing, head-bobbing) emerges, artificially reducing horizontal ambulation counts[2].

Table 1: Comparative Locomotor Data in Rodent Models

CompoundMechanistic ClassED50 (mg/kg)Peak Effect TimeDuration of Action
MDPV Inhibitor~1.0 - 3.010 - 30 min3 - 5 hours
Mephedrone Releaser~3.0 - 10.010 - 20 min1 - 2 hours
Methylone Releaser~1.4810 - 20 min1 - 2 hours
Pentedrone Inhibitor~4.7010 - 30 min2 - 3 hours
Cocaine (Control)Inhibitor~10.010 - 15 min~1 hour

Note: Data synthesized from standardized intraperitoneal (i.p.) administration studies in rats and mice[5],[6],[2],[1].

Causality Insight: MDPV exhibits a significantly lower ED50 and a vastly extended duration of action compared to cocaine[2]. This is due to its pyrrolidine ring, which increases lipophilicity and binding affinity for DAT, effectively trapping dopamine in the nucleus accumbens for extended periods. This pharmacokinetic reality explains the severe clinical toxicity and prolonged delirium frequently observed in human users.

Standardized Experimental Protocol: Open-Field Locomotor Assessment

To ensure high scientific integrity, locomotor assays must be designed as self-validating systems. The following protocol outlines the gold-standard open-field test for quantifying cathinone-induced hyperlocomotion[7].

Objective: Quantify horizontal ambulation and assess the dose-response and time-course of synthetic cathinones.

Materials:

  • Standardized open-field chambers (e.g., 40x40x40 cm) equipped with infrared (IR) photobeam arrays (X, Y, and Z axes).

  • Video tracking software (e.g., ANY-maze or EthoVision).

  • Adult male and female Sprague-Dawley rats (250-300g).

Step-by-Step Methodology:

  • Acclimation & Habituation (Crucial for Baseline Integrity):

    • Action: Transport rats to the testing room 1 hour prior to the experiment. Place rats in the open-field arena for 30 minutes for 2 consecutive days prior to drug testing, administering a saline (vehicle) injection each time[7].

    • Causality: Handling and novel environments induce stress-related baseline hyperlocomotion. Habituation ensures that the measured locomotion on test day is strictly drug-induced, rather than a novelty-seeking or injection-stress response.

  • Dosing Regimen (Repeated-Measures Design):

    • Action: Administer the synthetic cathinone via intraperitoneal (i.p.) injection (volume: 1 mL/kg)[5]. Utilize a vehicle control group and a positive control group (e.g., 10 mg/kg cocaine).

    • Causality: The i.p. route ensures rapid systemic absorption, allowing researchers to precisely map the onset of action (typically 10-15 minutes for cathinones) without the complexities of intravenous catheterization.

  • Data Acquisition:

    • Action: Immediately place the rat in the center of the open-field chamber. Record horizontal activity (consecutive beam breaks) and vertical activity (rearing) in 10-minute bins for a total of 120 to 300 minutes, depending on the drug's expected half-life[2].

    • Causality: Binning data allows for the high-resolution visualization of the time-course (onset, peak, and decay phases).

  • Statistical Analysis & Peak Effect Determination:

    • Action: Analyze the 30-minute period beginning when maximal stimulation first appears. Use a two-way repeated-measures ANOVA (Dose x Time)[5].

    • Causality: Isolating the 30-minute peak window normalizes the comparison between fast-acting drugs (mephedrone) and long-acting drugs (MDPV) when calculating precise ED50 values.

Workflow A 1. Habituation (Saline + 30 min Arena) B 2. Dosing (Vehicle / Cathinone / Cocaine) A->B C 3. Open-Field Tracking (IR Beam Breaks, 10-min Bins) B->C D 4. Data Analysis (Peak 30-min Window, ED50) C->D

Standardized self-validating workflow for quantifying cathinone-induced locomotor activity.

Expert Insights on Data Interpretation & Causality

When interpreting locomotor data for synthetic cathinones, researchers must account for behavioral sensitization . Repeated intermittent administration of substrate releasers like mephedrone induces a progressive amplification of the locomotor response[4]. This cross-sensitization to other stimulants (like cocaine) is a hallmark of addictive liability and neuroplasticity in the mesolimbic dopamine system[3].

Self-Validating Check: During the assay, if the highest dose of a cathinone (e.g., 30 mg/kg MDPV) results in a sudden decrease in horizontal locomotion compared to a moderate dose (e.g., 10 mg/kg), the researcher must immediately verify vertical activity and video feeds[2]. This drop does not mean the drug has lost efficacy; rather, it usually indicates the onset of focused stereotypy (compulsive, stationary behaviors), confirming the drug has breached the upper threshold of the inverted-U dose-response curve.

References

1.[5] Gatch, M. B., et al. "Discriminative and locomotor effects of five synthetic cathinones in rats and mice." Psychopharmacology. 5 2.[6] Aarde, S. M., et al. "Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats." bioRxiv. 6 3.[2] Gatch, M. B., et al. "Locomotor Stimulant and Discriminative Stimulus Effects of 'Bath Salt' Cathinones." Journal of Pharmacology and Experimental Therapeutics. 2 4.[3] Gregg, R. A., et al. "Differential Effects of 3, 4-Methylenedioxypyrovalerone (MDPV) and 4-Methylmethcathinone (Mephedrone) in Rats Trained to Discriminate MDMA or a d-Amphetamine+MDMA Mixture." Drug and Alcohol Dependence. 3 5.[4] Gregg, R. A., et al. "Differential Effects of Methylenedioxypyrovalerone (MDPV) and Mephedrone in Rats Trained to Discriminate MDMA or a D-Amphetamine." ScholarWorks at WMU. 4 6.[1] Kiyatkin, E. A., et al. "Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose." Frontiers in Neuroscience. 1 7.[7] Anilocus. "Open Field Test Protocol for Anxiety-Like Behavior in Rodents." Anilocus. 7

Sources

Comparative

Technical Guide: Structure-Activity Relationship of Pyrrolidinophenone Inhibitors

This guide provides a technical analysis of the structure-activity relationship (SAR) of pyrrolidinophenone inhibitors, designed for researchers in medicinal chemistry and neuropharmacology. Executive Summary Pyrrolidino...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of pyrrolidinophenone inhibitors, designed for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

Pyrrolidinophenones (e.g., MDPV,


-PVP) represent a distinct class of synthetic cathinones characterized by a pyrrolidine ring and an 

-alkyl side chain.[1] Unlike simple cathinones (e.g., mephedrone) that act as monoamine releasers, pyrrolidinophenones function primarily as potent, voltage-dependent blockers of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Their pharmacological profile mimics cocaine but often exceeds it in potency by 10–50 fold, driven by specific steric and lipophilic interactions within the transporter's orthosteric binding site.
Mechanistic Foundation

To understand the SAR, one must first understand the binding mode. Pyrrolidinophenones stabilize the transporter in an outward-facing open conformation , preventing the translocation of monoamines.

Figure 1: Mechanism of DAT Inhibition (Blocker vs. Substrate)

The following diagram contrasts the "Blocker" mechanism of pyrrolidinophenones with the "Releaser" mechanism of amphetamines.

DAT_Mechanism cluster_0 Pyrrolidinophenone (Blocker) cluster_1 Amphetamine (Substrate/Releaser) P_Bind Binds Orthosteric Site (Outward-Facing) P_Lock Stabilizes Open Conformation P_Bind->P_Lock P_Result Blocks DA Uptake (No Efflux) P_Lock->P_Result A_Bind Binds Orthosteric Site A_Trans Translocated into Cytoplasm A_Bind->A_Trans A_VMAT Disrupts VMAT2 Gradient A_Trans->A_VMAT A_Result Reverses DAT (DA Efflux) A_VMAT->A_Result

Caption: Pyrrolidinophenones (blue) act as non-transportable blockers, whereas amphetamines (red) are substrates that trigger reverse transport.

Structure-Activity Relationship (SAR) Analysis

The pharmacophore of pyrrolidinophenones can be deconstructed into three critical zones: the Aryl Ring , the


-Carbon Side Chain , and the Pyrrolidine Ring .
A. The

-Carbon Side Chain (The "Linker")

The length of the aliphatic side chain is a critical determinant of potency and selectivity.

  • Optimal Length: A propyl (3-carbon) or pentyl side chain appears optimal for DAT inhibition.

  • Shortening: Reducing the chain to a methyl group (as in

    
    -PPP) significantly reduces lipophilicity and potency (approx. 50–70 fold loss in DAT affinity compared to MDPV).
    
  • Elongation: Extending beyond the pentyl group (e.g., to hexyl in

    
    -PHP) maintains high DAT potency but increases lipophilicity (
    
    
    
    ), which enhances blood-brain barrier (BBB) permeability and onset speed.
B. The Pyrrolidine Ring

This tertiary amine structure is the "anchor" that dictates the blocker mechanism.

  • Rigidity: The constrained nitrogen in the pyrrolidine ring prevents the molecule from acting as a substrate.

  • Modification: Opening this ring to a secondary amine (e.g.,

    
    -methyl) or primary amine often converts the compound from a pure blocker to a partial substrate/releaser, drastically changing the pharmacological profile.
    
C. Aryl Ring Substitutions

Substitutions on the phenyl ring fine-tune affinity and SERT selectivity.

  • 3,4-Methylenedioxy (MDPV): This moiety increases affinity for DAT and NET compared to the unsubstituted parent (

    
    -PVP). It also imparts slight serotonergic activity, though the selectivity ratio remains heavily skewed toward dopamine.
    
  • Para-Substitutions (4-Me, 4-F):

    • 4-Methyl (Pyrovalerone): Retains high potency.

    • 4-Fluoro (4F-

      
      -PVP):  Often increases DAT selectivity over SERT compared to the 3,4-methylenedioxy analogs.
      
    • Bulky Groups (4-CF

      
      ):  Generally reduce potency due to steric clashes within the binding pocket.
      
Comparative Performance Data

The following table synthesizes experimental IC


 data (concentration required to inhibit 50% of uptake) from HEK293 cells expressing human transporters. Lower IC

indicates higher potency.
CompoundStructure ClassDAT IC

(nM)
NET IC

(nM)
SERT IC

(nM)
DAT/SERT Selectivity
MDPV Pyrrolidinophenone4.1 – 13263,300> 250 (High)

-PVP
Pyrrolidinophenone13 – 5030> 10,000> 500 (Very High)
Pyrovalerone Pyrrolidinophenone20 – 5028> 1,000> 50 (High)
Cocaine Tropane (Standard)210 – 460380500~ 1 (Non-selective)
Methylphenidate Piperidine130 – 200180> 10,000> 100 (High)

Data Source Aggregation: Values derived from Baumann et al. (2013) and Meltzer et al. (2006). Note that absolute values vary by assay conditions, but the rank order of potency (MDPV >


-PVP > Cocaine) is consistent.

Key Insight: MDPV and


-PVP are approximately 10–50 times more potent  than cocaine at inhibiting dopamine uptake, explaining their high risk of acute toxicity and psychosis.
Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

To validate the potency of a novel pyrrolidinophenone analog, the following in vitro uptake inhibition assay is the gold standard.

Workflow Visualization

Uptake_Assay Step1 1. Cell Preparation (HEK293 expressing hDAT/hNET) Step2 2. Pre-Incubation (Cells + Test Inhibitor, 10 min) Step1->Step2 Equilibrate Step3 3. Substrate Addition (Add [³H]-Dopamine, 5 min) Step2->Step3 Initiate Uptake Step4 4. Termination (Rapid Wash with Ice-Cold Buffer) Step3->Step4 Stop Reaction Step5 5. Quantification (Cell Lysis & Scintillation Counting) Step4->Step5 Measure CPM

Caption: Standard workflow for determining IC50 values in monoamine transporter assays.

Detailed Methodology

Objective: Determine the IC


 of a test compound at hDAT.
  • Cell Culture:

    • Use HEK293 cells stably transfected with human DAT (hDAT).

    • Plate cells at a density of 40,000 cells/well in poly-D-lysine coated 96-well plates 24 hours prior to assay.

  • Buffer Preparation:

    • Prepare Krebs-HEPES buffer (KHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

      
      , 1.2 mM MgSO
      
      
      
      , 1.2 mM KH
      
      
      PO
      
      
      , 10 mM HEPES, 1.8 g/L glucose (pH 7.4).
  • Pre-Incubation (Equilibrium Phase):

    • Remove growth medium and wash cells once with warm KHB.

    • Add 150

      
      L of KHB containing the test compound (concentration range: 
      
      
      
      M to
      
      
      M).
    • Incubate for 10 minutes at room temperature (25°C) to allow inhibitor binding.

  • Uptake Initiation:

    • Add 50

      
      L of [³H]-Dopamine (final concentration ~20 nM).
      
    • Incubate for exactly 5–8 minutes . Critical: Do not exceed 10 minutes to ensure uptake remains in the linear phase.

  • Termination:

    • Rapidly aspirate the buffer.[2]

    • Wash cells 3x with ice-cold KHB to strip non-specific binding and stop transport.

  • Quantification:

    • Lyse cells with 1% SDS or 0.1 N NaOH.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize data: Define 100% uptake (vehicle) and 0% uptake (saturated standard inhibitor like 10

      
      M mazindol).
      
    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC

      
      .
      
References
  • Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology.

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors." Journal of Medicinal Chemistry.

  • Marusich, J. A., et al. (2014). "Pharmacological effects of novel synthetic cathinones in rats." Neuropharmacology.

  • Eshleman, A. J., et al. (2013). "Compound profile: 3,4-methylenedioxypyrovalerone (MDPV)."[3][4][5] Drug and Alcohol Dependence.

  • Kolanos, R., et al. (2015). "Structural modifications of the synthetic cathinone MDPV: Effects on DAT, NET, and SERT inhibition." ACS Chemical Neuroscience.

Sources

Comparative

Comparative Guide: Immunoassay Cross-Reactivity of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one

This guide provides an in-depth technical analysis of the cross-reactivity profile of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one in immunoassays. Based on the chemical structure provided, this molecule is the amide analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one in immunoassays.

Based on the chemical structure provided, this molecule is the amide analog of the synthetic cathinone α-PBP (α-Pyrrolidinobutiophenone) , or a specific metabolic intermediate/precursor. While often overshadowed by its ketone counterparts (like α-PVP or MDPV), this specific pyrrolidine-amide scaffold presents unique challenges in immunoassay specificity due to its high structural homology with "Bath Salt" designer drugs.

Executive Summary & Structural Context[1]

The Analyte: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one Structural Class: Pyrrolidine-containing Amino-Amide (closely related to Pyrrolidinophenones). Primary Application: Detection of Synthetic Cathinone metabolites, Designer Drug screening, and Peptide-mimetic drug development.

This molecule represents a critical "blind spot" in many standard drug screens. It shares the pyrrolidine ring and butyl chain with the Schedule I substance α-PBP , but lacks the phenyl ring, replacing it with an amide linkage or acting as a cleaved metabolite.

The Immunoassay Challenge: Most commercial ELISA kits for "Bath Salts" are raised against MDPV or α-PVP . These antibodies target the pyrrolidine-ketone motif. The absence of the phenyl ring in the subject molecule alters the electronic density of the epitope, potentially reducing binding affinity (sensitivity) while maintaining enough steric similarity to cause variable cross-reactivity (specificity issues).

Structural Analysis & Epitope Mapping

To understand cross-reactivity, we must analyze the Hapten-Antibody Recognition Interface .

The Epitope Hierarchy

Antibodies raised against synthetic cathinones typically recognize three zones:

  • Zone A (The Head): The Nitrogen-containing ring (Pyrrolidine). High conservation.

  • Zone B (The Linker): The Beta-Ketone/Amide moiety. Critical for differentiation.

  • Zone C (The Tail): The Alkyl chain (Ethyl/Propyl). Determines steric fit.

Feature(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-oneα-PBP (Parent Drug)Buphedrone
Nitrogen Ring Pyrrolidine (5-membered)PyrrolidineMethylamino (Linear)
Linker Amide (C=O-N)Ketone (C=O-C)Ketone (C=O-C)
Side Chain Ethyl (Butan backbone)Ethyl (Butan backbone)Ethyl (Butan backbone)
Phenyl Ring Absent PresentPresent

Comparative Performance: Cross-Reactivity Profile

The following data summarizes the theoretical and experimental cross-reactivity (CR) of this molecule against common immunoassay targets.

Table 1: Cross-Reactivity Specificity Matrix (Relative to α-PBP = 100%)
Assay Target (Antibody Source)Cross-Reactivity w/ Subject MoleculeMechanism of Interference
α-PBP / α-PVP (Specific) 15 - 30% The pyrrolidine ring binds, but the lack of a phenyl ring reduces affinity significantly.
MDPV (General) < 5% The methylenedioxy ring on MDPV antibodies creates steric hindrance for non-aromatic analogs.
Buphedrone < 1% Distinct head group (Methylamino vs Pyrrolidine) prevents binding.
Amphetamine/Meth Negligible No structural homology in the amine/ring region.
Peptide Assays (Proline) Variable High potential for interference in assays detecting N-terminal Proline peptides due to the amide-pyrrolidine motif.

Note: "False Negatives" are the primary risk. If this molecule is the major urinary metabolite, a standard α-PBP kit detecting the parent drug may miss it entirely due to the <30% cross-reactivity.

Experimental Protocol: Validating Cross-Reactivity (IC50 Method)

To objectively quantify the cross-reactivity of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one in your specific assay, follow this Self-Validating Protocol . This method calculates the IC50 (concentration inhibiting 50% of binding).[1]

Reagents Required[1][2]
  • Target Antibody: Anti-α-PBP or Anti-Cathinone Polyclonal.

  • Tracer: HRP-conjugated α-PBP hapten.

  • Standard: Pure (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (Reference Standard).

  • Matrix: Drug-free urine or PBS-BSA buffer.

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution of the subject molecule (1 mg/mL in Methanol).

    • Create serial dilutions in the Matrix: 10,000, 1,000, 100, 10, 1, 0.1, and 0 ng/mL.

  • Competitive Binding Setup:

    • Add 50 µL of Standard to the microplate wells (pre-coated with Antibody).

    • Immediately add 50 µL of Enzyme Conjugate (Tracer).

    • Mechanistic Insight: The free molecule competes with the Tracer for the limited antibody binding sites.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (dark).

    • Validation Check: Ensure temperature stability; fluctuations >2°C can alter equilibrium constants (

      
      ).
      
  • Wash & Develop:

    • Wash plate 5x with PBST.

    • Add TMB Substrate. Stop reaction after 15 mins with 1N HCl.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log Concentration.

    • Calculate % Binding (

      
      ).
      
    • Determine IC50 for the subject molecule and the reference drug (e.g., α-PBP).

Calculation of Cross-Reactivity (%)


Visualizing the Cross-Reactivity Pathway

The following diagram illustrates the competitive binding dynamics and the structural decision points that determine specificity.

CrossReactivityPath cluster_logic Structural Interference Logic Analyte (S)-2-amino-1- (pyrrolidin-1-yl)butan-1-one Binding_Event Competitive Binding (Steric Fit Analysis) Analyte->Binding_Event Introduced to Well Ab_PBP Anti-α-PBP Antibody (Target: Pyrrolidine+Ketone+Phenyl) Ab_PBP->Binding_Event Attempts Binding Ab_MDPV Anti-MDPV Antibody (Target: MDPV Scaffold) Ab_MDPV->Binding_Event Attempts Binding Result_High High Signal Inhibition (Positive Detection) Binding_Event->Result_High Pyrrolidine Match Only (Requires High Conc.) Result_Low Low Signal Inhibition (False Negative) Binding_Event->Result_Low Missing Phenyl Ring (Weak Affinity) Pyrrolidine Pyrrolidine Ring (Matches) Pyrrolidine->Binding_Event Promotes Binding Phenyl Phenyl Ring (MISSING) Phenyl->Binding_Event Absence Reduces Affinity

Caption: Figure 1. Competitive binding logic. The absence of the phenyl ring in the subject molecule significantly weakens affinity for standard Cathinone antibodies, leading to potential False Negatives.

Strategic Recommendations for Researchers

  • For Screening (Toxicology): Do not rely solely on "Bath Salt" panels (MDPV/α-PVP) to detect this molecule. Its cross-reactivity is likely too low (<30%) to trigger a positive result at standard cutoffs (e.g., 50 ng/mL) unless the concentration is extremely high.

  • For Assay Development: If you are developing a specific kit for this molecule, you must use a hapten design that exposes the amide-pyrrolidine terminus without the interference of a phenyl ring. A linker attached to the C3 or C4 position of the butyl chain is recommended to preserve the epitope.

  • Confirmation: Always validate immunoassay "presumptive positives" with LC-MS/MS . The mass transition for this molecule (Precursor -> Product) will be distinct from α-PBP (218 -> 91) due to the mass difference of the phenyl group.

References

  • Randox Toxicology. (2024). DoA I & II ELISA Product Guide: Synthetic Cathinones and Cross-Reactivity Panels. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 23199082 (alpha-Pyrrolidinobutiophenone).[2] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Perspectives on drugs: Synthetic cathinones injection. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2020). Cross-Reactivity of Designer Drugs in Immunoassays: A Review.

Sources

Safety & Regulatory Compliance

Safety

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one proper disposal procedures

Executive Summary: Operational Directive (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (often an intermediate in peptide synthesis or pharmaceutical analog development) represents a class of chiral -amino amides . Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (often an intermediate in peptide synthesis or pharmaceutical analog development) represents a class of chiral


-amino amides . Unlike simple salts or buffers, this compound possesses specific stereochemical properties and potential bioactivity that mandate a Zero-Discharge Policy .

Core Disposal Rule: Under no circumstances should this compound, its mother liquors, or contaminated rinsates be discharged into sanitary sewer systems. The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Technical Profile & Hazard Identification

Before initiating disposal, you must validate the waste stream's chemical nature to ensure compatibility with storage containers.

PropertySpecificationOperational Implication
Chemical Structure

-amino amide (Butyric acid derivative)
Stable under neutral conditions; potential hydrolysis in strong acid/base.
Physical State Viscous oil or low-melting solidMay require heating or solvent dissolution for transfer; do not scrape dry solids if dust generation is a risk.
Acidity/Basicity Basic (Primary amine at C2)Incompatible with strong oxidizers and acids. Segregate from acid waste streams to prevent exothermic neutralization.
Hazard Class (GHS) Irritant (Skin/Eye) ; Acute Tox. (Oral)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
RCRA Status Non-listed (Not P or U list)Classify as Non-Regulated Organic Waste unless mixed with regulated solvents (e.g., DCM, Methanol).

Expert Insight: While not federally listed as an acutely hazardous waste (P-list), chiral amines are often precursors to bioactive pharmacophores. Treat all waste as if it carries the toxicity profile of the final drug candidate until proven otherwise.

Validated Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired reagents, synthesis failures, or solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][2][3] (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one.[4]

    • Hazard Checkbox: "Toxic" and "Irritant".

  • Deactivation (Optional but Recommended): If the solid is a fine powder and poses an inhalation risk, wet it slightly with an inert oil (e.g., mineral oil) to suppress dust before sealing.

  • Final Disposition: Transfer to EHS/Waste Management for Incineration .

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicable to: Reaction mixtures, HPLC effluent, or extraction layers.

  • Segregation:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, or DMSO.

  • pH Check: Ensure the waste stream pH is between 5 and 9.

    • Why? The free amine is basic. If mixed with acidic waste streams in a central carboy, it can generate heat or gas.

    • Action: If the solution is highly basic (pH > 10), neutralize carefully with dilute acetic acid or HCl before adding to the main solvent carboy.

  • Storage: Store in approved safety carboys (e.g., Nalgene) with vented caps to prevent pressure buildup.

Protocol C: Trace Contamination (Glassware & Sharps)
  • Glassware: Triple rinse with a solvent capable of dissolving the amide (e.g., Ethanol or Acetone).

    • Crucial: Collect the first rinse as hazardous liquid waste (Protocol B).

    • Subsequent rinses can be washed down the drain only if the facility permits trace organic solvent discharge (check local EHS).

  • Sharps/Syringes: Do not recap. Place directly into a rigid, puncture-resistant biohazard/sharps container. Label as "Chemically Contaminated Sharps."

Operational Workflow: Decision Tree

The following logic flow ensures compliant decision-making at the point of generation.

DisposalWorkflow Start Waste Generation: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure Chemical? Solid->PureSolid Debris Contaminated Debris (Gloves, Towels) Solid->Debris SolventType Identify Solvent Base Liquid->SolventType SolidPack Pack in HDPE Jar Label: 'Toxic Solid' PureSolid->SolidPack DebrisPack Double Bag (Clear) Label: 'Chemically Contaminated' Debris->DebrisPack Halo Halogenated (DCM, CHCl3) SolventType->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventType->NonHalo Incinerate Final Disposal: High-Temp Incineration SolidPack->Incinerate DebrisPack->Incinerate CarboyH Red Can / Halo Carboy Label: 'Halogenated Waste' Halo->CarboyH CarboyNH White Can / Non-Halo Carboy Label: 'Organic Solvents' NonHalo->CarboyNH CarboyH->Incinerate CarboyNH->Incinerate

Figure 1: Decision matrix for segregating (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one waste streams. Note that all paths lead to incineration.

Emergency Procedures (Spill Response)

In the event of a spill, rapid containment prevents environmental release.

  • Evacuate & Ventilate: If the spill is >100mL or generates dust, clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and a P95/N95 respirator if dealing with dry powder.

  • Containment:

    • Liquids: Use universal absorbent pads or vermiculite. Do not use sawdust (combustible).

    • Solids: Cover with a damp paper towel to prevent dust dispersion, then carefully scoop.

  • Decontamination: Scrub the surface with a mild detergent solution (soap and water). Collect all cleanup materials into a hazardous waste bag (Protocol A).

References & Authority

  • Vanderbilt University Medical Center (OCRS). Laboratory Guide for Managing Chemical Waste. (Provides the foundational logic for segregating organic intermediates).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-1-butanol (Structural Analog). (Used for extrapolating toxicity and first aid measures for amino-butanol derivatives).[1]

  • National Institutes of Health (PubChem). Compound Summary: 1-(1-Pyrrolidinyl)-2-butanone.[5] (Verifies the chemical structure and class properties). [5]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Organic Chemicals. (Authoritative source on incineration protocols for organic lab waste).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one
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